all-trans-13,14-Dihydroretinol

Description

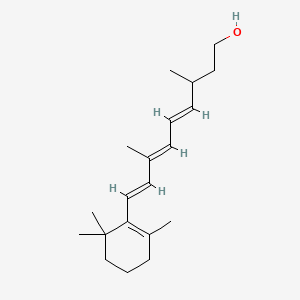

Structure

3D Structure

Properties

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of all-trans-13,14-Dihydroretinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-13,14-dihydroretinol (B17957) is a biologically active metabolite of vitamin A (all-trans-retinol) generated through the enzymatic action of retinol (B82714) saturase (RetSat). This saturation of the 13-14 double bond initiates a parallel metabolic cascade to that of retinol, yielding all-trans-13,14-dihydroretinal and subsequently all-trans-13,14-dihydroretinoic acid. While its downstream metabolite, all-trans-13,14-dihydroretinoic acid, has been shown to be a potent and selective activator of retinoic acid receptors (RARs) in vitro, its in vivo potency appears diminished. Emerging research has implicated the retinol saturase enzyme and by extension, the dihydroretinoid pathway, in a variety of physiological and pathophysiological processes, including adipogenesis, lipid metabolism, oxidative stress, and cancer biology. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolism, signaling pathways, and known biological roles. It also presents available quantitative data, outlines key experimental protocols, and explores its potential as a modulator of therapeutic pathways.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of biological functions, including vision, immune response, and cellular differentiation.[1] The metabolic activation of vitamin A to its most active form, all-trans-retinoic acid (atRA), is a tightly regulated process. A lesser-known metabolic pathway of vitamin A involves the saturation of the 13-14 double bond of all-trans-retinol, leading to the formation of this compound. This reaction is catalyzed by the enzyme retinol saturase (RetSat), an oxidoreductase found in various tissues with high expression in the liver, kidney, and intestine.[2][3] The discovery of this pathway has opened new avenues for understanding the diverse biological roles of retinoids and has presented novel opportunities for therapeutic intervention.

Metabolism of this compound

The metabolism of this compound closely mirrors that of all-trans-retinol.[1][4] The metabolic cascade involves a series of oxidation steps catalyzed by the same enzymes that act on the canonical retinol pathway.

-

Formation: All-trans-retinol is converted to (R)-all-trans-13,14-dihydroretinol by retinol saturase (RetSat).[4][5]

-

Oxidation to Aldehyde: (R)-all-trans-13,14-dihydroretinol is then oxidized to (R)-all-trans-13,14-dihydroretinal by broad-spectrum dehydrogenases.[1][4]

-

Irreversible Oxidation to Acid: Finally, (R)-all-trans-13,14-dihydroretinal is irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid by retinal dehydrogenases.[1][4]

Figure 1: Metabolic pathway of this compound.

Signaling Pathway and Molecular Interactions

The primary mechanism of action for the biological effects of the this compound pathway is through the activation of nuclear receptors by its final metabolite, all-trans-13,14-dihydroretinoic acid.

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for retinoic acid receptors (RARs).[6] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressors and recruitment of coactivators. This activated RAR/RXR (retinoid X receptor) heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.[6] While (R)-all-trans-13,14-dihydroretinoic acid is a potent and selective activator of RARs in vitro, its in vivo activity is reported to be significantly lower than that of all-trans-retinoic acid, potentially due to less efficient protein-mediated nuclear transport.[4][5]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Evidence of depot‐specific regulation of all‐trans‐retinoic acid biosynthesis in human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor-gamma in human epidermis preferentially traps all-trans retinoic acid as its ligand rather than 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the All-trans-13,14-Dihydroretinol Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the all-trans-13,14-dihydroretinol (B17957) metabolic pathway, a recently elucidated branch of retinoid metabolism. The central enzyme in this pathway, retinol (B82714) saturase (RetSat), catalyzes the conversion of all-trans-retinol to this compound. This metabolite is subsequently oxidized to all-trans-13,14-dihydroretinal and then to all-trans-13,14-dihydroretinoic acid, which can modulate nuclear receptor signaling. This guide details the enzymes, intermediates, and regulatory aspects of this pathway. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling cascades to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to the this compound Metabolic Pathway

Vitamin A (all-trans-retinol) and its derivatives, collectively known as retinoids, are essential for a multitude of physiological processes, including vision, embryonic development, cellular differentiation, and immune function[1]. The biological activities of retinoids are mediated by specific metabolites that act as ligands for nuclear receptors. The classical pathway of retinoid metabolism involves the oxidation of all-trans-retinol to all-trans-retinal (B13868) and subsequently to all-trans-retinoic acid, a potent activator of retinoic acid receptors (RARs).

A more recently discovered metabolic route involves the saturation of the 13-14 double bond of all-trans-retinol, leading to the formation of this compound[2][3][4][5]. This reaction is catalyzed by the enzyme retinol saturase (RetSat) , also known as all-trans-retinol 13,14-reductase[6][7]. This initial step gives rise to a cascade of downstream metabolites with their own distinct biological activities. This compound is a naturally occurring retinoid that has been detected in various tissues, including the liver, kidney, and intestine, in animals on a normal diet[2][3][4][5].

The metabolic fate of this compound mirrors that of all-trans-retinol. It undergoes a two-step oxidation process, first to (R)-all-trans-13,14-dihydroretinal and then to (R)-all-trans-13,14-dihydroretinoic acid [8][9]. This latter metabolite has been shown to be a ligand for RARs, thereby implicating the dihydroretinoid pathway in the regulation of gene expression[7][8][9][10][11]. Understanding this pathway is crucial for a complete picture of retinoid biology and may present novel opportunities for therapeutic intervention.

Core Components of the Pathway

Enzymes and Reactions

The this compound metabolic pathway consists of a series of enzymatic reactions that modify the structure and activity of all-trans-retinol.

-

Step 1: Saturation of all-trans-retinol

-

Enzyme: Retinol Saturase (RetSat) or all-trans-retinol 13,14-reductase.

-

Reaction: RetSat catalyzes the saturation of the double bond at the C13-C14 position of all-trans-retinol, yielding (R)-all-trans-13,14-dihydroretinol[8][9]. This is an irreversible reaction that initiates the dihydroretinoid pathway.

-

Substrate Specificity: Mouse RetSat exhibits a preference for all-trans-retinol as its substrate[12]. It does not show activity towards all-trans-retinoic acid, or 9-cis, 11-cis, or 13-cis isomers of retinol[13]. In zebrafish, a RetSat homolog has been identified with broader specificity, capable of saturating either the 13-14 or the 7-8 double bond of all-trans-retinol[14].

-

-

Step 2: Oxidation to all-trans-13,14-dihydroretinal

-

Step 3: Oxidation to all-trans-13,14-dihydroretinoic acid

Visualization of the Metabolic Pathway

The following diagram illustrates the sequential conversion of all-trans-retinol into its dihydro-metabolites.

Quantitative Data

Limited quantitative data is currently available for the this compound metabolic pathway. The following tables summarize the existing information.

Table 1: Physicochemical Properties

| Compound | UV Absorbance Maximum (λmax) | Mass (m/z) |

| all-trans-Retinol | 325 nm | 286 |

| This compound | 290 nm[2][3][4][5][12] | 288[2][3][4][5][12] |

Table 2: Endogenous Concentrations

| Compound | Tissue/Fluid | Species | Concentration |

| 9-cis-13,14-Dihydroretinoic Acid | Serum | Mouse | 118 ng/mL (391 nM)[8] |

| 9-cis-13,14-Dihydroretinoic Acid | Liver | Mouse | 135 ng/g (447 nM)[8] |

| 9-cis-13,14-Dihydroretinoic Acid | Brain | Mouse | 38 ng/g (126 nM)[8] |

| 9-cis-13,14-Dihydroretinoic Acid | Serum | Human | 4-5 ng/mL (13-17 nM)[8] |

| 9-cis-13,14-Dihydroretinoic Acid | Adipose Tissue | Human | 4-5 ng/mL (13-17 nM)[8] |

Note: Data for this compound and its direct metabolites are not yet available in tabulated form in the reviewed literature.

Signaling Pathway: Activation of Retinoic Acid Receptors (RARs)

(R)-all-trans-13,14-dihydroretinoic acid, the final product of this metabolic pathway, acts as a ligand for Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors that regulate gene expression[7][8][9][10][11]. RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[1].

Ligand binding to the RAR component of the heterodimer induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes. While (R)-all-trans-13,14-dihydroretinoic acid can activate RARs, studies have shown it to be a less potent activator compared to all-trans-retinoic acid[2][10].

Visualization of RAR Signaling

The following diagram illustrates the activation of RARs by (R)-all-trans-13,14-dihydroretinoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.

Heterologous Expression and Purification of Retinol Saturase (RetSat)

This protocol is a general guideline for the expression of RetSat in E. coli and its subsequent purification, based on common protein expression methodologies[14][15][16][17][18].

5.1.1. Plasmid Construction and Transformation

-

Clone the full-length cDNA of mouse or human RetSat into a suitable bacterial expression vector (e.g., pET series with an N- or C-terminal His-tag).

-

Verify the construct by DNA sequencing.

-

Transform the expression plasmid into a competent E. coli strain suitable for protein expression (e.g., BL21(DE3)).

-

Plate the transformed bacteria on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

5.1.2. Protein Expression

-

Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.

-

Grow the culture overnight at 37°C with shaking.

-

The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

5.1.3. Protein Purification

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without Triton X-100.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged RetSat protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Retinol Saturase (RetSat) Enzyme Activity Assay

This protocol describes an assay to measure the activity of RetSat in converting all-trans-retinol to this compound using microsomal preparations[6][9][19][20][21].

5.2.1. Preparation of Microsomes

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors)[9].

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[6][19].

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

5.2.2. Enzyme Assay

-

Prepare a reaction mixture containing the microsomal preparation (e.g., 0.5-1 mg/mL protein), an NADPH-regenerating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and buffer in a final volume of 200 µL[6][21].

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, all-trans-retinol (e.g., 10-50 µM, dissolved in a small volume of ethanol (B145695) or DMSO).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., retinyl acetate).

-

Vortex and centrifuge to precipitate the proteins.

-

Analyze the supernatant for the presence of this compound by LC-MS/MS.

LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound in biological samples, based on established methods for retinoid analysis[22][23][24][25][26][27].

5.3.1. Sample Preparation

-

To a 100 µL aliquot of serum or tissue homogenate, add an internal standard (e.g., a deuterated analog of the analyte).

-

Perform protein precipitation by adding 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.

-

Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform liquid-liquid extraction. After protein precipitation, add a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether, vortex, and centrifuge to separate the phases.

-

Carefully transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

5.3.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use selected reaction monitoring (SRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

-

RAR Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of RARs by all-trans-13,14-dihydroretinoic acid[2][3][4][7][8][10][11][28][29][30].

5.4.1. Cell Culture and Transfection

-

Culture a suitable cell line (e.g., HEK293T or COS-7) in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at an appropriate density.

-

Co-transfect the cells with three plasmids:

-

An RAR expression vector (e.g., for RARα, RARβ, or RARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

Use a suitable transfection reagent according to the manufacturer's instructions.

5.4.2. Ligand Treatment and Luciferase Assay

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of all-trans-13,14-dihydroretinoic acid or a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control. Include a vehicle-only control.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.

-

Measure the activity of the co-transfected control reporter for normalization.

5.4.3. Data Analysis

-

Normalize the firefly luciferase activity to the control reporter activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Conclusion

The this compound metabolic pathway represents a significant addition to our understanding of retinoid biology. The discovery of RetSat and its downstream metabolites opens up new avenues for research into the diverse roles of vitamin A and its derivatives in health and disease. While the functional significance of this pathway is still under investigation, its potential to influence nuclear receptor signaling suggests it may play a role in various physiological processes. This technical guide provides a foundational resource for researchers aiming to explore this novel metabolic route. Further studies are warranted to fully elucidate the enzyme kinetics, in vivo concentrations of metabolites, and the precise biological functions of the this compound pathway, which may ultimately lead to the identification of new therapeutic targets for a range of diseases.

References

- 1. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Identification of all-trans-retinol:this compound saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. caymanchem.com [caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Identification of All-trans-Retinol:this compound Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opentrons.com [opentrons.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes [mdpi.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bowdish.ca [bowdish.ca]

Endogenous Presence of All-trans-13,14-Dihydroretinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and signaling of all-trans-13,14-Dihydroretinol, a metabolite of Vitamin A. While its presence in various mammalian tissues is confirmed, quantitative data remains limited. This document synthesizes available information on its tissue distribution, outlines detailed experimental protocols for its analysis, and illustrates its metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of retinoid biology, pharmacology, and drug development.

Introduction

This compound is a naturally occurring metabolite of all-trans-retinol (Vitamin A) found in vertebrates.[1][2] Its synthesis is catalyzed by the enzyme Retinol Saturase (RetSat), which is expressed in various tissues.[1][2] This dihydro-metabolite can be further oxidized to all-trans-13,14-dihydroretinoic acid, a molecule that has been shown to activate retinoic acid receptors (RARs), suggesting a role in gene regulation.[3] Understanding the tissue-specific distribution, concentration, and biological activity of this compound is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Endogenous Presence and Tissue Distribution

This compound has been detected in several tissues of animals maintained on a normal diet, indicating its status as an endogenous retinoid.[1][2] The enzyme responsible for its synthesis, Retinol Saturase (RetSat), is a membrane-associated protein with the highest expression levels observed in the liver, kidney, and intestine.[1][2]

Data Presentation

While the qualitative presence of this compound in various tissues is established, specific quantitative data on its endogenous concentrations are not extensively reported in the available literature. The following table summarizes the known tissue distribution.

| Tissue | Presence of this compound | RetSat Expression Level | Reference |

| Liver | Detected | High | [1][2] |

| Kidney | Detected | High | [1][2] |

| Intestine | Detected | High | [1][2] |

Further research is required to accurately quantify the endogenous levels of this compound in these and other tissues.

Metabolism of this compound

The metabolic pathway of this compound mirrors that of its precursor, all-trans-retinol. It undergoes a two-step oxidation process to form its corresponding carboxylic acid.

-

Conversion of all-trans-retinol to this compound: This initial step is catalyzed by the enzyme Retinol Saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.[1][2]

-

Oxidation to all-trans-13,14-dihydroretinal: this compound is oxidized to its aldehyde form by alcohol dehydrogenases.

-

Oxidation to all-trans-13,14-dihydroretinoic acid: All-trans-13,14-dihydroretinal is further oxidized to the biologically active carboxylic acid form by retinal dehydrogenases.[3]

Metabolic Pathway Diagram

Caption: Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Signaling Pathway

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for Retinoic Acid Receptors (RARs).[3] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The binding of a ligand, such as all-trans-13,14-dihydroretinoic acid, to the RAR component of the heterodimer induces a conformational change, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Signaling Pathway Diagram

Caption: Activation of the RAR-RXR signaling pathway by all-trans-13,14-dihydroretinoic acid.

Experimental Protocols

The analysis of this compound in biological tissues requires sensitive and specific methods to distinguish it from other retinoids. The following protocols are synthesized from established methods for retinoid analysis and are adaptable for the quantification of this compound.

Tissue Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of retinoids from tissues such as the liver, kidney, or intestine. All procedures should be performed under yellow or red light to prevent isomerization of retinoids.

Materials:

-

Tissue sample (e.g., mouse liver)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh the frozen tissue sample (approximately 50-100 mg).

-

Homogenize the tissue in 1 mL of ice-cold PBS.

-

To the homogenate, add 1 mL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

To the supernatant, add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the upper hexane layer, which contains the retinoids.

-

Repeat the hexane extraction (steps 6-8) on the lower aqueous phase to maximize recovery.

-

Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for HPLC or LC-MS/MS analysis.

HPLC-MS/MS Analysis

This method provides a framework for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating retinoids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the retinoids. The exact gradient profile should be optimized based on the specific column and instrument.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is generally used for retinoids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be used for quantification. The exact m/z transitions should be determined by direct infusion of a standard compound. For this compound (MW: 288.47), a potential precursor ion would be [M+H]+ at m/z 289.3. Product ions would need to be determined empirically.

-

Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for maximum sensitivity.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound from tissue samples.

Conclusion

This compound is an endogenously produced metabolite of vitamin A with confirmed presence in key metabolic tissues. Its subsequent conversion to all-trans-13,14-dihydroretinoic acid and the activation of RARs positions it as a potentially important signaling molecule. However, a significant knowledge gap exists regarding its precise tissue concentrations and its full spectrum of biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the physiological and pathological roles of this intriguing retinoid. Future studies focusing on quantitative analysis and functional characterization are essential to fully understand the importance of the this compound metabolic pathway.

References

An In-Depth Technical Guide to the Enzymatic Conversion of All-Trans-Retinol to All-Trans-13,14-Dihydroretinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of all-trans-retinol to all-trans-13,14-dihydroretinol (B17957), a key reaction in an alternative pathway of vitamin A metabolism. The central enzyme catalyzing this reaction is all-trans-retinol 13,14-reductase, commonly known as retinol (B82714) saturase (RetSat). This document details the biochemical properties of RetSat, its role in the broader context of retinoid metabolism, and its potential implications in various physiological and pathological processes. Furthermore, this guide furnishes detailed experimental protocols for the expression and purification of RetSat, the execution of enzyme assays, and the analysis of retinoids using chromatographic techniques. Quantitative data, where available, is summarized, and key metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of this enzymatic process.

Introduction

Vitamin A (all-trans-retinol) and its derivatives, collectively known as retinoids, are essential lipophilic micronutrients that play critical roles in a myriad of biological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] The biological activities of retinoids are mediated through their conversion to active metabolites, most notably all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs) to regulate gene expression.[2]

While the canonical pathway of atRA synthesis from all-trans-retinol is well-established, an alternative metabolic route involving the saturation of the C13-C14 double bond of all-trans-retinol has been elucidated. This reaction yields this compound and is catalyzed by the enzyme all-trans-retinol 13,14-reductase , also known as retinol saturase (RetSat) .[3][4] This enzyme is encoded by the RETSAT gene and is a member of the oxidoreductase family.[3][5]

RetSat is an integral membrane protein primarily localized to the endoplasmic reticulum.[6] It is expressed in various tissues, with the highest levels found in the liver, kidney, and intestine.[7] The product of RetSat activity, this compound, can be further metabolized by the same enzymatic machinery as all-trans-retinol to form all-trans-13,14-dihydroretinoic acid, which has been shown to activate RARs.[2]

Recent studies have implicated RetSat in a range of physiological processes beyond retinoid metabolism, including adipogenesis, lipid metabolism, and the cellular response to oxidative stress, highlighting its potential as a therapeutic target in metabolic diseases and cancer.[8][9][10] This guide aims to provide a detailed technical resource for researchers investigating the enzymatic conversion of all-trans-retinol to this compound and the broader biological functions of RetSat.

The Enzyme: All-trans-retinol 13,14-reductase (Retinol Saturase)

Retinol saturase (EC 1.3.99.23) is the key enzyme responsible for the conversion of all-trans-retinol to this compound.[3][5]

Biochemical Properties

| Property | Description | Reference |

| Systematic Name | This compound:acceptor 13,14-oxidoreductase | [5] |

| Common Names | Retinol saturase, RetSat, (13,14)-all-trans-retinol saturase | [5] |

| Substrate | all-trans-retinol | [7] |

| Product | This compound | [7] |

| Subcellular Location | Endoplasmic Reticulum | [6] |

| Tissue Distribution | High expression in liver, kidney, and intestine | [7] |

Note: Specific quantitative data for enzyme kinetics (Km, Vmax) and optimal reaction conditions (pH, temperature) for RetSat are not extensively reported in the literature. The experimental protocols provided in this guide are based on conditions used in published studies, which are typically physiological (e.g., 37°C).[1] Researchers are encouraged to perform their own optimization experiments to determine these parameters for their specific experimental setup.

The Metabolic Pathway

The conversion of all-trans-retinol to this compound is the initial step in a parallel pathway of retinoid metabolism. The subsequent steps largely mirror the canonical pathway, utilizing the same classes of enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of all-trans-retinol to this compound.

Heterologous Expression and Purification of Retinol Saturase (RetSat)

A protocol for the expression of RetSat in a heterologous system is crucial for obtaining purified enzyme for in vitro studies. The following is a general protocol that can be adapted for various expression systems (e.g., E. coli, insect cells, or mammalian cells).

Materials:

-

RETSAT cDNA clone

-

Appropriate expression vector (e.g., pET vector for E. coli, pFastBac for insect cells)

-

Competent host cells (e.g., E. coli BL21(DE3), Sf9 insect cells)

-

Cell culture media and supplements

-

Inducing agent (e.g., IPTG for E. coli)

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)

-

Wash and elution buffers for chromatography

-

SDS-PAGE gels and Western blotting reagents

-

Anti-RetSat antibody or anti-tag antibody

Procedure:

-

Cloning: Subclone the full-length RETSAT cDNA into a suitable expression vector containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation/Transfection: Introduce the expression construct into the host cells using standard protocols.

-

Expression: Grow the cells to an appropriate density and induce protein expression with the relevant inducing agent. Optimize induction time and temperature to maximize soluble protein yield.

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using appropriate methods (e.g., sonication, French press).

-

Purification:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Apply the cleared lysate to the affinity chromatography column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant RetSat with elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

-

-

Verification:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Confirm the identity of the protein by Western blotting using an anti-RetSat or anti-tag antibody.

-

For definitive identification, perform mass spectrometry analysis of the purified protein band.

-

Microsomal Preparation for RetSat Activity Assay

Since RetSat is an endoplasmic reticulum-resident enzyme, microsomal fractions from tissues or cells expressing RetSat can be used as a source of the enzyme.

Materials:

-

Tissue (e.g., liver, kidney) or cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Tissue Homogenization:

-

Mince the tissue and homogenize in ice-cold homogenization buffer.

-

Perform several strokes with the homogenizer to ensure complete tissue disruption.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

-

-

Microsome Resuspension and Storage:

-

Carefully discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., homogenization buffer).

-

Determine the protein concentration of the microsomal preparation using the Bradford assay.

-

Aliquots of the microsomal fraction can be flash-frozen in liquid nitrogen and stored at -80°C for future use.

-

Retinol Saturase Enzyme Assay

This protocol describes a typical in vitro assay to measure the conversion of all-trans-retinol to this compound.

Materials:

-

Purified recombinant RetSat or microsomal fraction

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

All-trans-retinol substrate (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

-

Cofactors (e.g., NADPH, FAD - while not definitively required for the reductase activity in all literature, their inclusion may be beneficial)

-

Reaction tubes

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., methanol (B129727) or acetonitrile)

-

Extraction solvent (e.g., hexane)

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, cofactors (if used), and the enzyme source (purified RetSat or microsomes).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the all-trans-retinol substrate. The final concentration of the substrate should be optimized based on preliminary experiments.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).

-

-

Extraction of Retinoids:

-

Add an extraction solvent (e.g., two volumes of hexane) to the quenched reaction mixture.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper hexane (B92381) phase containing the retinoids.

-

-

Sample Preparation for Analysis:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent for HPLC or LC-MS/MS analysis (e.g., mobile phase).

-

HPLC and LC-MS/MS Analysis of Retinoids

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of all-trans-retinol and this compound.

4.4.1. HPLC with UV Detection

| Parameter | Description |

| Column | Normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm) or Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Normal-phase: Isocratic elution with a mixture of hexane and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). The exact ratio should be optimized for baseline separation. Reverse-phase: Isocratic or gradient elution with a mixture of acetonitrile, methanol, and water, often with a modifier like formic acid or ammonium (B1175870) acetate. |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-100 µL |

| Detection | UV detector set at the maximum absorbance wavelengths for all-trans-retinol (~325 nm) and this compound (~290 nm).[7] |

| Quantification | Based on a standard curve generated using authentic standards of all-trans-retinol and this compound. |

4.4.2. LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the analysis of retinoids.

| Parameter | Description |

| LC System | UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer. |

| Column | Typically a reverse-phase C18 column with a smaller particle size for better resolution. |

| Mobile Phase | Similar to reverse-phase HPLC, using MS-compatible solvents and modifiers. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often in positive ion mode. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification. Precursor and product ion pairs for all-trans-retinol and this compound need to be determined by direct infusion of standards. |

| Quantification | Using a stable isotope-labeled internal standard (e.g., deuterated retinol) and a standard curve. |

Conclusion

The enzymatic conversion of all-trans-retinol to this compound by retinol saturase represents a significant branch of retinoid metabolism with emerging physiological relevance. This technical guide has provided a detailed overview of the enzyme, its place in the metabolic landscape, and comprehensive protocols for its study. The methodologies outlined herein, from recombinant protein production to sensitive analytical techniques, are intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development. Further investigation into the quantitative kinetics and regulation of RetSat, as well as the biological functions of its downstream metabolites, will undoubtedly uncover new insights into the complex world of retinoid biology and may reveal novel therapeutic avenues for a variety of human diseases.

References

- 1. Identification of All-trans-Retinol:this compound Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]

- 5. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 6. Adipose retinol saturase is regulated by β-adrenergic signaling and its deletion impairs lipolysis in adipocytes and acute cold tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of all-trans-retinol:this compound saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RETINOL SATURASE MODULATES LIPID METABOLISM AND THE PRODUCTION OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipose retinol saturase is regulated by β-adrenergic signaling and its deletion impairs lipolysis in adipocytes and acute cold tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RETSAT Mutation Selected for Hypoxia Adaptation Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

All-trans-13,14-Dihydroretinol: A Technical Guide to its Role in Vitamin A Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of all-trans-13,14-dihydroretinol (B17957), a metabolite of vitamin A. It delves into its enzymatic synthesis, subsequent metabolic fate, and its interaction with nuclear receptors. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Vitamin A (all-trans-retinol) is an essential nutrient that, through its various metabolites, plays a crucial role in a multitude of physiological processes, including vision, immune function, and cellular differentiation[1]. The biological activity of vitamin A is primarily mediated by its oxidized metabolite, all-trans-retinoic acid (atRA), which functions as a ligand for nuclear retinoic acid receptors (RARs), modulating the transcription of target genes[2][3]. The metabolism of retinol (B82714) is a tightly regulated process involving a series of enzymatic conversions. A key enzyme in this pathway is Retinol Saturase (RetSat), an oxidoreductase that catalyzes the saturation of the 13-14 double bond of all-trans-retinol to produce this compound[4][5][6]. This conversion represents a significant branch in the vitamin A metabolic pathway, leading to the formation of a distinct class of retinoids with unique biological properties. While this compound and its subsequent metabolite, all-trans-13,14-dihydroretinoic acid, have been shown to be potent and selective activators of RARs in vitro, their in vivo potency appears to be significantly lower[7]. This observation suggests a complex regulatory mechanism governing their physiological function. This guide aims to provide an in-depth technical examination of this compound, its synthesis, metabolism, and its connection to the broader vitamin A signaling network.

Chemical and Physical Properties

This compound is a structural analog of all-trans-retinol with a saturated carbon-carbon bond at the 13 and 14 positions of the polyene chain. This structural modification alters its physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O | [8] |

| Molecular Weight | 288.47 g/mol | [8] |

| CAS Number | 115797-14-3 | [8] |

| UV Absorbance Maximum (λmax) | 290 nm | [1][4] |

| Mass Spectrometry (m/z) | 288 [M]⁺ | [1][4] |

Biosynthesis and Metabolism

The formation of this compound is a key enzymatic step in the diversification of vitamin A metabolites.

Enzymatic Synthesis by Retinol Saturase (RetSat)

The primary enzyme responsible for the synthesis of this compound is Retinol Saturase (RetSat), also known as all-trans-retinol 13,14-reductase[5]. RetSat is a membrane-associated enzyme belonging to the family of oxidoreductases[4][5]. It catalyzes the stereospecific saturation of the C13-C14 double bond of all-trans-retinol[9].

Enzymatic Reaction:

all-trans-retinol + Acceptor ⇌ this compound + Reduced Acceptor[5]

Tissue Distribution of Retinol Saturase (RetSat)

RetSat is expressed in various tissues in vertebrates, with the highest levels of expression observed in the liver, kidney, and intestine[1][4][6]. Its expression is also noted in adipose tissue[10]. This widespread distribution suggests a broad physiological role for this compound.

Subsequent Metabolism

Following its synthesis, this compound can be further metabolized by the same enzymatic machinery that acts on all-trans-retinol. It is oxidized to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid[7].

Metabolic Pathway of this compound

Caption: Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Physiological Role and Interaction with Retinoic Acid Receptors (RARs)

The biological functions of this compound are primarily mediated through its metabolite, all-trans-13,14-dihydroretinoic acid, which acts as a ligand for Retinoic Acid Receptors (RARs)[7][11].

Activation of Retinoic Acid Receptors

All-trans-13,14-dihydroretinoic acid is a potent and selective activator of RARs in in vitro assays[7]. RARs are nuclear receptors that, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription[3].

Signaling Pathway of all-trans-13,14-Dihydroretinoic Acid

Caption: Activation of RAR-mediated gene transcription by all-trans-13,14-dihydroretinoic acid.

In Vivo Potency and Physiological Significance

Despite its in vitro potency, the in vivo activity of all-trans-13,14-dihydroretinoic acid is significantly lower than that of all-trans-retinoic acid[7]. The precise physiological roles of this compound and its metabolites are still under investigation. Studies involving RetSat knockout mice have revealed alterations in lipid metabolism and the response to oxidative stress, suggesting a broader metabolic function for this pathway beyond direct RAR activation[10].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol

A detailed protocol for the stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol has been described, providing a means to obtain this compound for research purposes. The synthesis involves multiple steps, with key reactions including a Horner-Wadsworth-Emmons (HWE) olefination and a Ru(II)-catalyzed intramolecular hydrosilylation.

Experimental Workflow for Synthesis

Caption: Key steps in the stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol.

Analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

The identification and quantification of this compound in biological samples can be achieved using a combination of HPLC and MS.

| Parameter | Description |

| HPLC Column | Normal-phase silica (B1680970) column |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | Diode-array detector monitoring at 290 nm |

| Mass Spectrometry | Electron Impact (EI) or Electrospray Ionization (ESI) |

| Key MS Ion | m/z 288 [M]⁺ |

In Vitro Retinoic Acid Receptor (RAR) Activation Assay

The ability of all-trans-13,14-dihydroretinoic acid to activate RARs can be assessed using a cell-based reporter gene assay. This typically involves co-transfecting cells with an RAR expression vector and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase).

RAR Activation Assay Workflow

Caption: Workflow for a cell-based RAR activation assay.

Quantitative Data Summary

This section summarizes available quantitative data related to this compound and its metabolic pathway. Note: Specific endogenous tissue concentrations and detailed pharmacokinetic parameters for this compound are not yet well-established in the literature.

Table 1: Physicochemical and Biochemical Properties

| Parameter | Value | Compound | Reference |

| UV λmax | 290 nm | This compound | [1][4] |

| Molecular Weight | 288.47 | This compound | [8] |

| Extinction Coefficient (ε) at 290 nm | 16,500 M⁻¹cm⁻¹ | This compound | [1] |

Table 2: Retinol Saturase (RetSat) Tissue Expression

| Tissue | Relative Expression Level | Species | Reference |

| Liver | High | Mouse | [1][4][6] |

| Kidney | High | Mouse | [1][4][6] |

| Intestine | High | Mouse | [1][4][6] |

| Adipose Tissue | Present | Mouse | [10] |

Table 3: In Vitro RAR Activation by Dihydroretinoids

| Compound | Receptor | Assay Type | Potency Relative to atRA | Reference |

| (R)-all-trans-13,14-dihydroretinoic acid | RAR | Cell-based transactivation | Lower | [11] |

| (R)-all-trans-13,14-dihydroretinoic acid | RAR | Coactivator peptide interaction | Comparable | [11] |

Conclusion and Future Directions

This compound represents a significant, yet not fully understood, branch of vitamin A metabolism. Its synthesis by RetSat and subsequent conversion to a potent RAR agonist highlight its potential role in retinoid signaling. However, the discrepancy between its in vitro and in vivo activities suggests the existence of complex regulatory mechanisms that may involve tissue-specific metabolism, transport, or interaction with other signaling pathways. The development of RetSat knockout mouse models has provided valuable tools to investigate the broader physiological functions of this metabolic pathway, revealing its involvement in lipid metabolism and oxidative stress responses.

Future research should focus on several key areas to fully elucidate the role of this compound:

-

Quantitative Tissue Distribution: Accurate measurement of the endogenous concentrations of this compound and its metabolites in various tissues under different physiological and pathological conditions is crucial.

-

Pharmacokinetics: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of exogenously administered this compound.

-

Enzyme Kinetics: A thorough characterization of the kinetic parameters of RetSat and the enzymes involved in the subsequent metabolism of this compound will provide a deeper understanding of the regulation of this pathway.

-

Elucidation of Biological Functions: Further investigation using genetic models and pharmacological tools is required to uncover the specific physiological and pathophysiological roles of the RetSat/all-trans-13,14-dihydroretinol axis, particularly in the context of metabolic diseases.

A comprehensive understanding of this branch of vitamin A metabolism holds the potential to open new avenues for therapeutic intervention in a range of diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Identification of All-trans-Retinol:this compound Saturase* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 4. Identification of all-trans-retinol:this compound saturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 6. Specificity of Zebrafish Retinol Saturase: Formation of this compound and All-trans-7,8- dihydroretinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. RETINOL SATURASE MODULATES LIPID METABOLISM AND THE PRODUCTION OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Landscape of All-trans-13,14-Dihydroretinol: A Technical Guide for Researchers

Abstract

All-trans-13,14-dihydroretinol (B17957) (DHRol) is a metabolite of vitamin A (all-trans-retinol) generated by the action of retinol (B82714) saturase (RetSat). Once considered a minor derivative, a growing body of evidence now points to the significant physiological roles of the dihydroretinoid pathway in a range of biological processes, including adipocyte differentiation, lipid metabolism, immune modulation, and neural protection. The metabolic products of DHRol, particularly (R)-all-trans-13,14-dihydroretinoic acid ((R)-DHRA), are potent ligands for retinoic acid receptors (RARs), thereby influencing gene transcription. However, the in vivo activity and transport of these molecules present a complex picture that is still being unraveled. This technical guide provides an in-depth overview of the physiological functions of this compound, with a focus on its metabolism, signaling pathways, and roles in various tissues. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development. The limited availability of dihydroretinoids has historically hampered research, but recent advances in stereoselective synthesis are paving the way for a deeper understanding of this intriguing class of vitamin A metabolites.[1]

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a multitude of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] The biological activities of retinoids are primarily mediated by the nuclear receptors, retinoic acid receptors (RARs) and retinoid X receptors (RXRs). All-trans-retinoic acid (atRA) is the most well-characterized endogenous ligand for RARs. However, the metabolic landscape of vitamin A is complex, giving rise to a variety of other metabolites with potentially distinct biological functions.

One such metabolic branch is the dihydroretinoid pathway, initiated by the enzyme retinol saturase (RetSat), which catalyzes the saturation of the 13,14 double bond of all-trans-retinol to form this compound.[2] This guide focuses on the known physiological functions of DHRol and its downstream metabolites, providing a technical resource for researchers investigating this emerging area of retinoid biology.

Metabolism of this compound

The metabolic cascade of this compound mirrors that of its unsaturated precursor, all-trans-retinol, and is carried out by the same enzymatic machinery.[2]

-

Step 1: Formation of this compound. The initial and rate-limiting step is the conversion of all-trans-retinol to (R)-all-trans-13,14-dihydroretinol, a reaction catalyzed by the endoplasmic reticulum-localized enzyme retinol saturase (RetSat), also known as all-trans-retinol 13,14-reductase.[3][4] This enzyme belongs to the family of oxidoreductases.[4]

-

Step 2: Oxidation to (R)-all-trans-13,14-Dihydroretinal. (R)-all-trans-13,14-dihydroretinol is subsequently oxidized to (R)-all-trans-13,14-dihydroretinal by broad-spectrum dehydrogenases.[2]

-

Step 3: Irreversible Oxidation to (R)-all-trans-13,14-Dihydroretinoic Acid. Finally, (R)-all-trans-13,14-dihydroretinal is irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid by retinal dehydrogenases.[2]

Figure 1. Metabolic pathway of this compound.

Signaling Pathway: Activation of Retinoic Acid Receptors

The primary mechanism of action for the physiological effects of the dihydroretinoid pathway is through the activation of retinoic acid receptors by (R)-all-trans-13,14-dihydroretinoic acid.

(R)-DHRA is a potent and selective agonist for RARs in vitro.[2] Upon binding to the ligand-binding domain of RAR, it induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. The RAR then forms a heterodimer with RXR, and this complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Interestingly, while potent in cell-free assays, the in vivo and cell-based potency of (R)-DHRA is significantly lower than that of atRA.[2][5] This discrepancy is thought to be due to less efficient protein-mediated nuclear transport of DHRA compared to atRA.[2]

Figure 2. (R)-DHRA signaling via Retinoic Acid Receptors (RARs).

Physiological Functions

The physiological importance of the this compound pathway is underscored by the phenotypes observed in RetSat knockout mice and by in vitro studies.

Adipocyte Differentiation and Lipid Metabolism

Studies using RetSat-null mice have revealed a crucial role for dihydroretinoids in regulating adiposity. These mice exhibit increased fat accumulation, which is associated with an upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, and its downstream target, fatty acid-binding protein 4 (FABP4/aP2).[6] This suggests that dihydroretinoids produced by RetSat are involved in a negative feedback loop that controls lipid accumulation.[6]

Furthermore, RetSat expression is induced during the differentiation of 3T3-L1 preadipocytes.[7] In brown adipose tissue (BAT), RetSat expression is regulated by β-adrenergic signaling and is essential for maximal thermogenic gene expression and acute cold tolerance.[8]

Macrophage Function and Immune Regulation

The dihydroretinoid pathway plays a significant role in modulating macrophage function, particularly in the clearance of apoptotic cells (efferocytosis). (13R)-all-trans-13,14-dihydroretinol enhances the efferocytic capacity of macrophages.[7] Conversely, RetSat-deficient mice show impaired efferocytosis, which can lead to the development of autoimmunity.[7][9] This effect appears to be mediated through the upregulation of efferocytosis-related genes in an RAR-dependent manner, involving the bone morphogenetic protein-2 (BMP-2) and Smad3 signaling pathways.[7]

Neuroprotection

Recent evidence points to a neuroprotective role for dihydroretinoids. The 9-cis isomer of 13,14-dihydroretinoic acid (9-cis-DHRA), a metabolite of this compound, has been identified as an endogenous RXRγ agonist.[10][11] In a mouse model of optic nerve crush, administration of 9-cis-DHRA delayed glial activation, reduced apoptosis, and preserved myelin levels.[10][11] These findings suggest that dihydroretinoids may have therapeutic potential in neurodegenerative and demyelinating diseases.[10]

Kidney Function

The high expression of RetSat in the kidneys suggests a role in renal physiology. Kidney-specific knockout of RetSat in mice results in significant proteinuria and altered phosphate (B84403) homeostasis, indicating that the dihydroretinoid pathway is important for normal kidney function.[12][13]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of dihydroretinoids with nuclear receptors and their endogenous levels.

Table 1: In Vitro and Cell-Based Activation of Retinoic Acid Receptors by Dihydroretinoids [5]

| Compound | Receptor | In Vitro EC50 (nM) (SRC-1 Interaction) | Cell-Based EC50 (nM) (Luciferase Reporter) |

| (R)-DHRA | RARα | 61 | - |

| RARβ | 13.1 | - | |

| RARγ | - | ~101 | |

| (S)-DHRA | RARα | 25 | - |

| RARβ | 5.6 | - | |

| RARγ | - | 43.4 | |

| atRA | RARα | 11.2 | - |

| RARβ | 3.1 | - | |

| RARγ | - | 0.6 | |

| TTNPB (synthetic RAR agonist) | RARα | 11.8 | - |

| RARβ | 3.7 | - | |

| RARγ | - | 0.1 |

Table 2: Endogenous Levels of 9-cis-13,14-Dihydroretinoic Acid [14]

| Species | Tissue | Concentration |

| Mouse | Serum | 118 ng/mL (391 nM) |

| Liver | 135 ng/g (447 nM) | |

| Brain | 38 ng/g (126 nM) | |

| Human | Serum | 4-5 ng/mL (13-17 nM) |

| Adipose Tissue | 4-5 ng/mL (13-17 nM) |

Experimental Protocols

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinoic Acid[2]

This protocol describes the final oxidation step from the corresponding aldehyde.

Materials:

-

(R)-all-trans-13,14-dihydroretinal

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

0.5 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

Prepare a solution of AgNO₃ (2.3 equivalents) in water.

-

Prepare a solution of NaOH (5 equivalents) in water.

-

At 0°C, add the AgNO₃ solution dropwise to the NaOH solution.

-

Stir the mixture in the dark for 30 minutes.

-

Dissolve (R)-all-trans-13,14-dihydroretinal (1.0 equivalent) in a minimal amount of THF.

-

Add the retinal solution dropwise to the reaction mixture.

-

Remove the cooling bath and continue stirring for 12 hours in the dark.

-

Pour the reaction mixture into 0.5 M aqueous HCl.

-

Extract the aqueous layer three times with EtOAc.

-

Combine the organic layers and dry over Na₂SO₄.

-

Purify the product by flash column chromatography.

Figure 3. Workflow for the synthesis of (R)-all-trans-13,14-dihydroretinoic acid.

RAR Activation Reporter Assay[5][15][16]

This protocol outlines a general procedure for assessing the ability of dihydroretinoids to activate RAR-mediated transcription using a luciferase reporter system.

Materials:

-

HEK293T or COS-7 cells

-

RAR expression vector (e.g., for RARα, RARβ, or RARγ)

-

RARE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Test compounds (e.g., (R)-DHRA, atRA) dissolved in DMSO

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

Serum Starvation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for another 16-24 hours.

-

Ligand Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 16-24 hours. Include a vehicle control (DMSO) and a positive control (atRA).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. If a normalization vector was used, also measure its activity.

-

Data Analysis: Normalize the luciferase activity to the activity of the co-transfected control plasmid. Plot the normalized luciferase activity against the ligand concentration to determine the EC₅₀ value.

Quantification of Dihydroretinoids in Biological Samples by HPLC-MS/MS[14][17]

This protocol provides a general workflow for the extraction and quantification of dihydroretinoids from plasma or tissue.

Materials:

-

Plasma or tissue homogenate

-

Internal standard (e.g., a deuterated retinoid)

-

Methyl-tert-butyl ether (MTBE)

-

Water

-

Methanol

-

Formic acid

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma or tissue homogenate, add the internal standard.

-

Add 200 µL of acetonitrile and vortex for 1 minute.

-

Add 1.2 mL of MTBE and vortex for 1 minute.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 200 µL of 1:3 water:methanol).

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile with a small percentage of formic acid.

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the dihydroretinoids and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the dihydroretinoid of interest.

-

Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Future Directions

The study of this compound and its metabolites is a rapidly evolving field that is expanding our understanding of vitamin A's physiological roles. The evidence strongly suggests that the dihydroretinoid pathway is a critical regulator of lipid metabolism, immune function, and neural health. The development of robust synthetic methods and sensitive analytical techniques will undoubtedly accelerate research in this area.

Future investigations should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which dihydroretinoids regulate gene expression in different cell types.

-

Identifying the specific transport proteins responsible for the cellular uptake and nuclear delivery of dihydroretinoids.

-

Exploring the therapeutic potential of dihydroretinoids and their analogues in metabolic diseases, inflammatory disorders, and neurodegenerative conditions.

-

Investigating the potential for cross-talk between the dihydroretinoid pathway and other signaling networks.

A deeper understanding of the physiological functions of this compound will not only provide fundamental insights into retinoid biology but may also open up new avenues for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. All-trans-retinol 13,14-reductase - Wikipedia [en.wikipedia.org]

- 4. Retsat retinol saturase (all trans retinol 13,14 reductase) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 7. Retinoids Promote Mouse Bone Marrow-Derived Macrophage Differentiation and Efferocytosis via Upregulating Bone Morphogenetic Protein-2 and Smad3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Retinol Saturase Knock-Out Mice are Characterized by Impaired Clearance of Apoptotic Cells and Develop Mild Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Refubium - Novel Function of the Retinol Saturase (RetSat) in Murine Kidneys [refubium.fu-berlin.de]

- 14. documents.thermofisher.com [documents.thermofisher.com]

All-trans-13,14-Dihydroretinol: A Novel Signaling Molecule in the Retinoid Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction